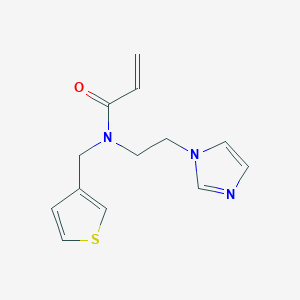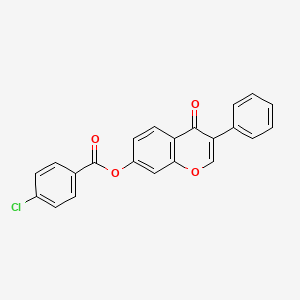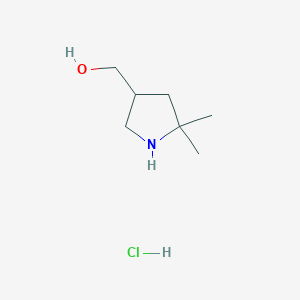
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide, also known as ITM, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. ITM is a derivative of the imidazole compound and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have vasodilatory effects, which could potentially be used to treat hypertension. In neurological disorders, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects and could potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is not fully understood. However, it is believed that N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide exerts its effects by modulating various signaling pathways in cells. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix, and to activate the protein kinase B pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has also been shown to have vasodilatory effects, which could potentially be used to treat hypertension. In addition, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects and could potentially be used to treat neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is that it is relatively easy to synthesize and purify. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide research. One direction is to further investigate the mechanism of action of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide to optimize its use in various applications. Another direction is to explore the potential use of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide in vivo to assess its potential for clinical use.
Conclusion:
In conclusion, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is synthesized through a multi-step process and has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide exerts its effects by modulating various signaling pathways in cells, and has been shown to have various biochemical and physiological effects. While there are limitations to N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide research, there are several future directions for further investigation, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide involves a multi-step process that includes the condensation of 2-imidazole ethanol with thiophene-3-carboxaldehyde to form the intermediate compound, which is then further reacted with propargyl bromide to form the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-13(17)16(9-12-3-8-18-10-12)7-6-15-5-4-14-11-15/h2-5,8,10-11H,1,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOMWPGLLAUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCN1C=CN=C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)


![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)
![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)



![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)
